4-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide
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Overview
Description
4-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the piperidine and tetrahydrofuran rings, followed by their attachment to the thiophene ring. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Tetrahydrofuran Ring: This can be synthesized via ring-closing reactions from suitable diols.
Attachment to Thiophene Ring: The final step involves coupling the piperidine and tetrahydrofuran rings to the thiophene ring using amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide.
Piperidine Derivatives: Compounds with the piperidine ring, such as piperidine-4-carboxamide.
Tetrahydrofuran Derivatives: Compounds featuring the tetrahydrofuran ring, such as tetrahydrofuran-3-yl derivatives.
Uniqueness
The uniqueness of 4-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide lies in its combination of three distinct ring systems, which imparts unique chemical and biological properties
Properties
IUPAC Name |
4-methyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-12-8-15(21-11-12)16(19)17-9-13-2-5-18(6-3-13)14-4-7-20-10-14/h8,11,13-14H,2-7,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEXQLXEPUYKBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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